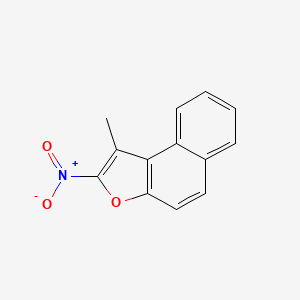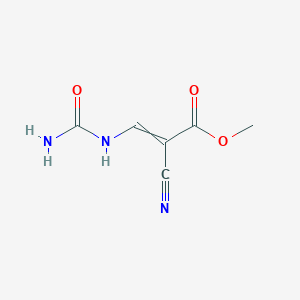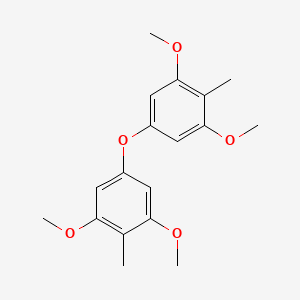
1,1'-Oxybis(3,5-dimethoxy-4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is an organic compound with the molecular formula C18H22O3 It is a derivative of benzene, featuring two benzene rings connected by an oxygen atom, with methoxy and methyl groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) typically involves the reaction of 3,5-dimethoxy-4-methylphenol with a suitable reagent that facilitates the formation of the ether linkage. One common method is the Williamson ether synthesis, where the phenol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Oxybis(4-methylbenzene): Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1’-Oxybis(3,5-dimethylbenzene): Contains additional methyl groups, affecting its steric and electronic properties.
1,1’-Oxybis(3,5-dimethoxybenzene): Lacks the methyl groups, altering its hydrophobicity and interaction with other molecules.
Uniqueness
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is unique due to the presence of both methoxy and methyl groups, which provide a balance of electronic and steric effects.
Eigenschaften
CAS-Nummer |
85949-95-7 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-(3,5-dimethoxy-4-methylphenoxy)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H22O5/c1-11-15(19-3)7-13(8-16(11)20-4)23-14-9-17(21-5)12(2)18(10-14)22-6/h7-10H,1-6H3 |
InChI-Schlüssel |
HEEIXXPPJWRDKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)OC2=CC(=C(C(=C2)OC)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)

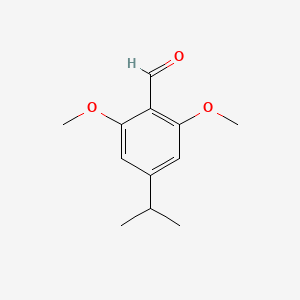

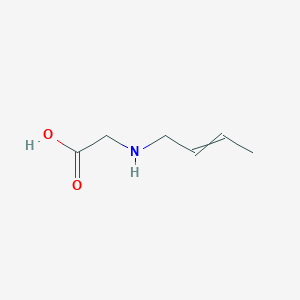

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
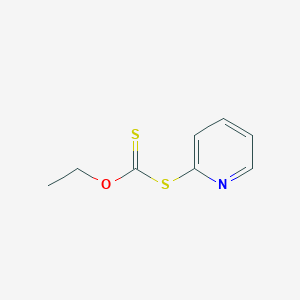
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
